molecular formula C23H20N2OS B2644838 N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 850916-26-6

N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2644838
CAS No.: 850916-26-6
M. Wt: 372.49
InChI Key: NVKPTWLUNGJXQX-UHFFFAOYSA-N
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Description

N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features an indole moiety linked to a biphenyl structure via a thioether and an amide bond.

Scientific Research Applications

N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

Future Directions

The future directions for the study of “N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide” could include further investigation of its potential applications in medicinal chemistry, particularly in the context of viral infections such as SARS-CoV-2 . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form the indole core . The thioether linkage is then introduced via a nucleophilic substitution reaction, where the indole thiol reacts with an appropriate electrophile. The final step involves the formation of the amide bond, typically achieved through the reaction of the carboxylic acid derivative of biphenyl with the amine group of the indole derivative under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems would enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated indole derivatives.

Mechanism of Action

The mechanism of action of N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with molecular targets such as viral RNA-dependent RNA polymerase (RdRp). By binding to the active site of RdRp, the compound inhibits the enzyme’s activity, thereby preventing viral RNA synthesis and replication . This inhibition is crucial in controlling viral infections and reducing viral load in infected individuals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, such as the biphenyl moiety and the thioether linkage, which contribute to its distinct binding affinity and inhibitory activity against viral enzymes. This uniqueness makes it a valuable candidate for further research and development in antiviral therapy.

Properties

IUPAC Name

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c26-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)24-14-15-27-22-16-25-21-9-5-4-8-20(21)22/h1-13,16,25H,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKPTWLUNGJXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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